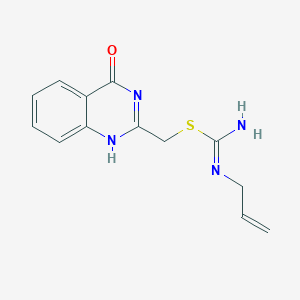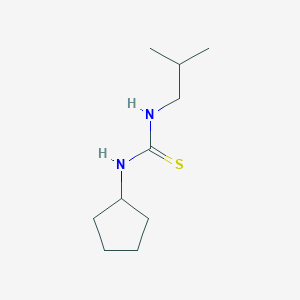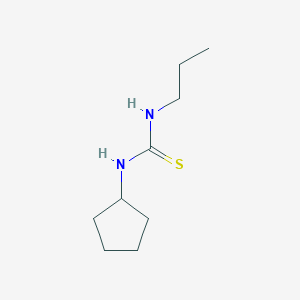![molecular formula C22H23N3O2S2 B216379 4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216379.png)
4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide, also known as DPC or DPC 963, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been studied for its potential as a therapeutic agent in various diseases. In
Wirkmechanismus
The mechanism of action of 4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes and proteins such as carbonic anhydrase, beta-amyloid, and alpha-synuclein. 4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide has also been shown to induce apoptosis in cancer cells through the activation of caspases and the inhibition of NF-kappaB.
Biochemical and Physiological Effects
4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in pH regulation and ion transport. 4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide has also been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, which are implicated in Alzheimer's disease and Parkinson's disease, respectively. In cancer cells, 4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide has been shown to induce apoptosis and inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide in lab experiments is its ability to inhibit the activity of various enzymes and proteins. This makes it a useful tool for studying the role of these enzymes and proteins in various diseases. However, one limitation of using 4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide is its potential toxicity. 4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide has been shown to have cytotoxic effects on some cells, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide. One direction is the development of 4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide analogs with improved efficacy and reduced toxicity. Another direction is the study of the role of 4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide in other diseases such as diabetes and cardiovascular disease. Additionally, the mechanism of action of 4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide needs to be further elucidated to fully understand its potential as a therapeutic agent.
In conclusion, 4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide is a sulfonamide compound that has been extensively studied for its potential as a therapeutic agent in various diseases. Its ability to inhibit the activity of various enzymes and proteins makes it a useful tool for studying the role of these enzymes and proteins in disease. However, its potential toxicity may limit its use in certain experiments. Further research is needed to fully understand the mechanism of action of 4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide and its potential as a therapeutic agent.
Synthesemethoden
4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide is synthesized by reacting 4-aminobenzenesulfonamide with 3,3-diphenylpropyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction yields 4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide as a white crystalline powder with a melting point of 211-213°C.
Wissenschaftliche Forschungsanwendungen
4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide has been studied extensively for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease, 4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide has been studied for its ability to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, respectively.
Eigenschaften
Produktname |
4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide |
|---|---|
Molekularformel |
C22H23N3O2S2 |
Molekulargewicht |
425.6 g/mol |
IUPAC-Name |
1-(3,3-diphenylpropyl)-3-(4-sulfamoylphenyl)thiourea |
InChI |
InChI=1S/C22H23N3O2S2/c23-29(26,27)20-13-11-19(12-14-20)25-22(28)24-16-15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H2,23,26,27)(H2,24,25,28) |
InChI-Schlüssel |
GCKFBNOIIDGVKA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CCNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216299.png)
![10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216300.png)
![11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B216301.png)
![11-[4-(diethylamino)phenyl]-10-(4-methoxybenzoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216302.png)
![7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B216304.png)
![5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216311.png)
![5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216315.png)

![2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one](/img/structure/B216317.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B216323.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B216324.png)
![11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216328.png)

